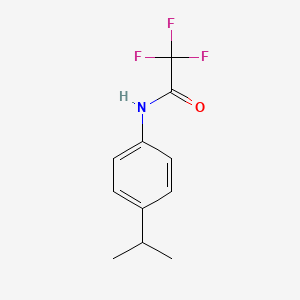

2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide

Description

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group linked to a para-substituted isopropylphenylamine moiety. This compound is hypothesized to serve as an intermediate in organic synthesis or a scaffold for bioactive molecule development, akin to its structural relatives .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-7(2)8-3-5-9(6-4-8)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCQQVLJOBPIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Effects

- Trifluoroacetyl Group : Present in all analogs, this group increases electron-withdrawing character, improving resistance to enzymatic degradation and enhancing membrane permeability .

- Substituent Diversity: Halogens (F, Cl, I): Electron-withdrawing effects and halogen bonding influence crystal packing (e.g., N-(4-fluorophenyl)-2-chloroacetamide ) and pharmacological interactions. Bulkier Groups (Isopropyl, CF₃): Para-isopropyl in the target compound may reduce solubility compared to smaller substituents (e.g., F, Cl) but improve hydrophobic interactions in biological targets.

Pharmacological and Metabolic Considerations

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in 2-iodophenyl and quinoline derivatives .

Biological Activity

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide is a fluorinated compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H14F3N

- CAS Number : 75999-61-0

- Molecular Weight : 233.24 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's reactivity and selectivity towards these targets. The exact pathways involved depend on the context of its application, which may include modulation of enzyme activity or receptor binding.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines. For instance, it has been shown to influence gene expression related to methylation processes:

- Cell Line Tested : Calu-6 (human lung adenocarcinoma)

- Key Findings :

| Compound Concentration (μM) | H3K4me2 Increase (Fold Change) |

|---|---|

| 1 | 1.5 |

| 10 | 3.0 |

| 50 | 7.1 |

| 100 | 12.4 |

Case Studies

-

Study on Gene Expression Modulation :

A study evaluated the effects of this compound on gene expression in cancer models. The results indicated that treatment led to significant upregulation of genes associated with tumor suppression and apoptosis pathways. -

Inhibition Studies :

The compound was tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Results showed that it could inhibit certain enzymes at micromolar concentrations, suggesting its utility in drug development for metabolic disorders .

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting cancer and metabolic diseases.

- Biochemical Research : Used as a tool to study enzyme mechanisms and gene regulation due to its ability to modulate epigenetic markers.

- Material Science : Explored for use in developing new materials owing to its stability and reactivity.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide with high purity?

The synthesis typically involves acylation of 4-isopropylaniline with trifluoroacetic anhydride or derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance reactivity and control side reactions .

- Temperature control : Reactions are often conducted at 0–25°C to minimize thermal decomposition .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity. Analytical validation via TLC, NMR, and mass spectrometry is critical .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

- NMR : - and -NMR should confirm the trifluoromethyl group ( ppm for ) and acetamide backbone ( ppm for CH) .

- IR spectroscopy : Stretching vibrations for C=O (~1680 cm) and N-H (~3300 cm) validate the amide bond .

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (calc. 230.0797) .

Advanced Research Questions

Q. Q3. What strategies address discrepancies in spectroscopic or crystallographic data during characterization?

Contradictions often arise from:

- Polymorphism : Multiple crystalline forms may exist. Use single-crystal XRD (e.g., SHELX refinement ) to resolve ambiguities.

- Solvent artifacts : Residual solvents in NMR (e.g., DMF) can skew integration. Lyophilize samples or use deuterated solvents .

- Dynamic effects : Variable-temperature NMR can clarify conformational flexibility in the isopropyl group .

Q. Q4. How can computational methods predict the biological activity of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. The trifluoromethyl group enhances lipophilicity, improving membrane permeability .

- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. halogenated analogs) with bioactivity data from PubChem .

- DFT calculations : Optimize the geometry to assess electronic properties (e.g., dipole moments) influencing receptor binding .

Q. Q5. What experimental designs are effective for studying its stability under physiological conditions?

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC and identify products (e.g., trifluoroacetic acid) .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photolytic decomposition .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C expected due to the stable trifluoromethyl group) .

Q. Q6. How can crystallography resolve challenges in determining its solid-state structure?

- Crystal growth : Use slow evaporation from ethanol or DMSO to obtain diffraction-quality crystals .

- SHELX refinement : Leverage SHELXL for high-resolution data, especially for resolving disorder in the isopropyl group .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing packing .

Q. Q7. What methodologies validate its potential as a kinase inhibitor or antimicrobial agent?

- Enzyme assays : Measure IC values against purified kinases (e.g., EGFR) using fluorescence-based assays .

- MIC testing : Evaluate antimicrobial activity via broth microdilution against Gram-positive/negative strains .

- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .

Q. Q8. How do structural modifications (e.g., halogen substitution) alter its physicochemical and biological properties?

- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability but may reduce solubility. Compare logP values via shake-flask experiments .

- Bulkier substituents (e.g., tert-butyl) : Steric hindrance can disrupt target binding. Use SPR or ITC to measure affinity changes .

- Pro-drug derivatives : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. Validate hydrolysis rates in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.